Biotin-hexanamide-(L-Thyroxine)
Description
Contextualization of L-Thyroxine and its Derivatives in Biochemical Research
L-Thyroxine (T4) is one of the two major hormones produced by the thyroid gland, the other being triiodothyronine (T3). medchemexpress.com These hormones are crucial for regulating metabolism, growth, and development. medchemexpress.com In biochemical research, L-Thyroxine and its derivatives are extensively studied to understand both normal physiological processes and the pathophysiology of thyroid disorders. medchemexpress.comresearchgate.net
The study of L-Thyroxine extends to its role in cellular signaling pathways. researchgate.net Research has shown that L-Thyroxine can influence gene expression and cellular proliferation. aatbio.com Derivatives of L-Thyroxine are synthesized to investigate the structure-activity relationships of thyroid hormones and to develop new therapeutic agents. medchemexpress.com These synthetic analogs allow researchers to probe the specific interactions between the hormone and its receptors and transport proteins.
Rationale for Biotinylation in L-Thyroxine Conjugate Design
Biotinylation is the process of attaching biotin (B1667282), a B vitamin, to another molecule. This technique is widely used in molecular biology and biochemistry because of the extraordinarily strong and specific non-covalent interaction between biotin and the proteins avidin (B1170675) and streptavidin. chemimpex.comnih.gov This bond is one of the strongest known in nature, making it an ideal tool for a variety of research applications. chemimpex.com
The rationale for biotinylating L-Thyroxine is to create a molecular "handle" that allows for its easy detection and manipulation. researchgate.netnih.gov Once biotin is attached to L-Thyroxine, the resulting conjugate can be used in a variety of assays, including:
Immunoassays: Biotinylated L-Thyroxine can be used in competitive immunoassays to quantify the amount of unlabeled L-Thyroxine in a sample. nih.govnih.gov In these assays, the biotinylated hormone competes with the native hormone for binding to a limited number of anti-thyroxine antibodies. The amount of bound biotinylated hormone, which can be detected using a streptavidin-enzyme conjugate, is inversely proportional to the concentration of the native hormone in the sample. nih.gov
Affinity Purification: The strong biotin-streptavidin interaction can be used to isolate and purify proteins that bind to L-Thyroxine, such as its receptors and transport proteins. nih.gov
Receptor-Ligand Binding Studies: Biotinylated L-Thyroxine can be used to study the interaction between the hormone and its receptors on the cell surface or within the cell. researchgate.net
The hexanamide (B146200) component of Biotin-hexanamide-(L-Thyroxine) acts as a spacer arm. This linker is important because the biotin-binding site on streptavidin is located deep within the protein. The flexible, hydrophobic chain of 6-aminohexanoic acid separates the L-Thyroxine molecule from the biotin, reducing steric hindrance and allowing for more efficient binding of the biotin to streptavidin. qyaobio.comcymitquimica.com
Overview of Biotin-hexanamide-(L-Thyroxine) as a Research Tool
Biotin-hexanamide-(L-Thyroxine) is a specific example of a biotinylated L-Thyroxine conjugate that is utilized as a synthetic hormone in hypothyroidism research. medchemexpress.comresearchgate.netebiohippo.comgoogle.com Its design, incorporating the L-Thyroxine moiety, the biotin tag, and the hexanamide spacer, makes it a versatile tool for studying the biochemistry and molecular biology of thyroid hormones.
A key application of this research tool is in the development of sensitive and specific immunoassays for the detection of thyroxine. nih.gov For instance, a patent for a biotinylated thyroxine compound describes its use in modifying the surface of microparticles for use in bioassays, allowing for convenient and accurate measurement of thyroxine. lvhn.org Research has also been conducted on the synthesis of biotin-thyroxine conjugates and their use as bifunctional ligands to study their interactions with binding proteins in solution and on solid phases. researchgate.net These studies are crucial for understanding how thyroxine is transported in the blood and how it interacts with its target cells.
The use of such conjugates has been instrumental in elucidating the binding characteristics of thyroxine to its binding proteins and antibodies. researchgate.net For example, studies have shown that while the biotin portion of the conjugate binds strongly to streptavidin, the thyroxine part remains available to interact with anti-T4 antibodies, a principle that is fundamental to its use in competitive immunoassays. researchgate.net
Data Tables
Table 1: Components of Biotin-hexanamide-(L-Thyroxine)
| Component | Function |
| Biotin | A vitamin that forms a high-affinity bond with avidin and streptavidin, acting as a tag for detection and purification. |
| Hexanamide Linker | A six-carbon spacer arm that reduces steric hindrance, allowing for efficient binding of biotin to streptavidin. qyaobio.comcymitquimica.com |
| L-Thyroxine | The thyroid hormone that is the subject of study, enabling investigation of its binding to receptors and antibodies. medchemexpress.com |
Table 2: Research Findings from Immunoassays Using Biotinylated Thyroxine
| Study Focus | Key Finding | Reference |
| Development of a competitive immunoassay for free thyroxine (FT4) | A biotinylated T4 analog was used, and the assay demonstrated high sensitivity and a good correlation with established radioimmunoassay (RIA) methods. | nih.gov |
| Investigation of biotin interference in thyroid hormone assays | High doses of biotin supplements can lead to falsely elevated T4 levels in competitive immunoassays that use biotin-streptavidin technology. | nih.gov |
| Synthesis and characterization of a biotin-thyroxine conjugate | The conjugate was shown to bind to both streptavidin (via the biotin moiety) and anti-T4 antibodies (via the thyroxine moiety), confirming its utility as a bifunctional ligand in immunoassays. | researchgate.net |
Structure
2D Structure
Properties
Molecular Formula |
C31H36I4N4O7S |
|---|---|
Molecular Weight |
1116.3 g/mol |
IUPAC Name |
(2S)-2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C31H36I4N4O7S/c32-18-13-17(14-19(33)28(18)42)46-29-20(34)10-16(11-21(29)35)12-22(30(43)44)37-26(41)8-2-1-5-9-36-25(40)7-4-3-6-24-27-23(15-47-24)38-31(45)39-27/h10-11,13-14,22-24,27,42H,1-9,12,15H2,(H,36,40)(H,37,41)(H,43,44)(H2,38,39,45)/t22-,23-,24-,27-/m0/s1 |
InChI Key |
JJYXTZZHRVXYDU-TTZMFTMZSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)N[C@@H](CC3=CC(=C(C(=C3)I)OC4=CC(=C(C(=C4)I)O)I)I)C(=O)O)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NC(CC3=CC(=C(C(=C3)I)OC4=CC(=C(C(=C4)I)O)I)I)C(=O)O)NC(=O)N2 |
Origin of Product |
United States |
Molecular Interactions and Binding Dynamics of Biotin Hexanamide L Thyroxine
High-Affinity Biotin-Streptavidin/Avidin (B1170675) Interactions in Conjugate Systems
The interaction between biotin (B1667282) and the proteins avidin and streptavidin is one of the strongest non-covalent bonds known in nature, characterized by an exceptionally low dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M. thermofisher.comwikipedia.org This near-irreversible binding is rapid and remains stable across a wide range of pH, temperatures, and in the presence of organic solvents and denaturing agents. thermofisher.comkenyon.edu Streptavidin, a 52-60 kDa tetrameric protein from Streptomyces avidinii, and avidin, a glycoprotein (B1211001) from egg white, share similar structures and high-affinity biotin-binding capabilities. thermofisher.comwikipedia.orgexcedr.com Each tetramer can bind four biotin molecules. thermofisher.comkenyon.edu Because streptavidin is not glycosylated, it often exhibits lower nonspecific binding compared to avidin, making it a preferred choice in many applications. excedr.com
Enthalpic and Entropic Contributions to Binding Energy
The thermodynamics of the biotin-streptavidin interaction are complex and highly dependent on environmental conditions such as temperature. The binding process is spontaneous, as indicated by a negative Gibbs free energy (ΔG) across all tested temperatures. aimspress.com However, the balance between enthalpic (ΔH) and entropic (TΔS) contributions can shift.
At lower to ambient temperatures (approximately 15°C to 25°C), the interaction is primarily entropy-driven, which is characteristic of hydrophobic interactions. aimspress.com This involves a large increase in entropy (ΔS) with only a small change in heat content. aimspress.com Conversely, at higher temperatures (30°C to 40°C), the binding becomes enthalpy-driven. aimspress.comresearchgate.net This shift is attributed to changes in the polarization state of the interacting groups and alterations in the solvation state of the protein. aimspress.comresearchgate.net The binding of biotin to wild-type streptavidin is a strongly enthalpic interaction (ΔH = -24.5 kcal/mol) accompanied by an entropic penalty (TΔS = -6.4 kcal/mol). nih.gov The negative heat capacity change (ΔCp) observed (~ −459.9 cal/mol·K) is consistent with the burial of a significant nonpolar surface area upon complex formation. aimspress.comresearchgate.net
Table 1: Thermodynamic Parameters of Streptavidin-Biotin Interaction at Various Temperatures
| Temperature (°C) | Driving Force | Key Thermodynamic Features |
|---|---|---|
| 15 - 25 | Entropy-Driven | Dominated by hydrophobic interactions; large positive ΔS. aimspress.com |
| 30 - 40 | Enthalpy-Driven | Dominated by polar interactions; ΔH becomes more negative with increasing temperature. aimspress.comresearchgate.net |
Role of Noncovalent Interactions: Hydrogen Bonds and Hydrophobic Forces
The extraordinary affinity of the biotin-streptavidin complex is the result of a dense and highly optimized network of noncovalent interactions within the binding pocket. Energy decomposition analyses show that while electrostatic forces are dominant, they are significantly complemented by orbital and dispersion contributions. nih.govbiorxiv.org
Hydrogen Bonds: A number of highly conserved hydrogen bonds stabilize the biotin ligand in the binding pocket. Key residues in streptavidin that form these bonds include Asp-128, Asn-23, Ser-27, Ser-45, and Tyr-43. kenyon.edu
Hydrophobic and van der Waals Interactions: These forces make a substantial contribution to the binding energy. Aromatic side chains of several tryptophan residues (W-79, W-92, W-108, and W-120 from an adjacent subunit) create a hydrophobic pocket that accommodates the bicyclic ring system of biotin. kenyon.edu Weak noncovalent interactions, such as CH···S, CH···π, and CH···HC contacts, are driven by London dispersion forces and collectively contribute significantly—estimated at around 44%—to the stability of the complex. nih.govbiorxiv.org
Conformational Changes in Binding Proteins Upon Biotin-Ligand Association
The binding of biotin induces significant and cooperative conformational changes in the streptavidin tetramer. nih.gov In the unbound (apo) state, a flexible loop (L3/4) near the binding site is typically disordered and in an "open" conformation. nih.govnih.gov Upon biotin binding, this loop closes over the ligand, effectively locking it in place. kenyon.edunih.gov
This structural ordering extends beyond the immediate binding loop. The entire protein structure becomes tighter and more rigid, leading to a notable increase in thermal stability; the melting temperature (Tm) of streptavidin increases from 75°C to 112°C upon saturation with biotin. aimspress.comnih.gov This increased stability is a result of enhanced cooperativity in the thermal unfolding process, stronger intersubunit associations, and a decrease in unordered structures. nih.gov Recent studies using quasielastic neutron scattering (QENS) have shown that the binding of even a single biotin molecule to one of the four sites suppresses internal protein motions on a picosecond timescale across the entire tetramer, providing clear evidence for a cooperative effect that affects the dynamics of the whole protein. acs.org
Engineered Avidin/Streptavidin Variants for Enhanced Binding (e.g., Traptavidin)
While the wild-type biotin-streptavidin interaction is remarkably strong, protein engineering efforts have sought to create variants with even more tenacious binding properties for specialized applications. nih.gov Most mutations tend to decrease binding affinity; however, a notable exception is Traptavidin . wikipedia.org
Traptavidin is a mutant of streptavidin that exhibits a ~10-fold slower dissociation rate for biotin compared to the wild-type protein. nih.govnih.govnih.gov This enhanced binding stability is also associated with increased mechanical and thermal stability. nih.govnih.gov Crystallographic studies reveal that the structural basis for this improvement lies in the pre-organization of the binding site. In Traptavidin, the critical L3/4 loop is in a "closed" conformation even in the apo state, reducing the conformational change required for binding. nih.govnih.gov This reduced flexibility and a more consistent hydrogen bond between Ser45 and biotin are thought to inhibit the initial steps of the biotin dissociation pathway. nih.govnih.gov Other engineered variants include monovalent streptavidin, where only one of the four binding sites is active, preventing cross-linking, and mutants with altered affinities for reversible binding applications. wikipedia.orge-proteins.comnih.gov
Table 2: Comparison of Biotin-Binding Proteins
| Protein | Type | Dissociation Constant (Kd) | Key Characteristics |
|---|---|---|---|
| Avidin | Wild-Type | ~10⁻¹⁵ M thermofisher.come-proteins.com | Glycosylated, high positive charge, potential for nonspecific binding. excedr.come-proteins.com |
| Streptavidin | Wild-Type | ~10⁻¹⁴ M wikipedia.org | Non-glycosylated, near-neutral pI, less nonspecific binding than avidin. thermofisher.com |
| NeutrAvidin | Modified Avidin | ~10⁻¹⁵ M biomat.it | Deglycosylated avidin, near-neutral pI (6.3), minimizes nonspecific binding. thermofisher.combiomat.it |
| Traptavidin | Engineered Streptavidin | Slower off-rate than WT | ~10-fold slower biotin dissociation, increased thermal and mechanical stability. wikipedia.orgnih.gov |
| Monovalent Streptavidin | Engineered Streptavidin | ~10⁻¹⁴ M e-proteins.com | Only one of four binding sites is functional, prevents cross-linking. wikipedia.orge-proteins.com |
Interactions with Thyroid Hormone Binding Proteins and Receptors
The L-Thyroxine (T4) moiety of the conjugate engages with a separate class of proteins responsible for the transport of thyroid hormones in the bloodstream. More than 99% of circulating T4 is bound to plasma proteins, with only the small, unbound fraction being metabolically active. nih.govdrugbank.com Three main proteins are responsible for this transport: thyroxine-binding globulin (TBG), transthyretin (TTR, also known as thyroxine-binding prealbumin), and albumin. wikipedia.orgnih.gov
Specificity and Affinity of the L-Thyroxine Moiety for Thyroxine-Binding Globulin (TBG) and other Carriers
Among the serum transport proteins, TBG has the highest binding affinity for L-Thyroxine. wikipedia.orgnih.gov Despite being present in the lowest concentration relative to albumin and transthyretin, TBG is the principal carrier of T4, transporting approximately 75% of the total hormone in the blood. wikipedia.orgrlbuht.nhs.ukmedscape.com TBG possesses a single binding site for T4. wikipedia.org The affinity of T4 for TBG is significantly higher than that of triiodothyronine (T3), the more active form of thyroid hormone. nih.gov This high-affinity binding by plasma proteins acts as a buffer, safeguarding the body from abrupt fluctuations in hormone levels and ensuring a stable supply of free hormone to target tissues. nih.gov
Table 3: Major Serum Transport Proteins for L-Thyroxine (T4)
| Protein | Binding Affinity for T4 | Percentage of T4 Transported | Key Characteristics |
|---|---|---|---|
| Thyroxine-Binding Globulin (TBG) | Highest wikipedia.orgnih.gov | ~75% rlbuht.nhs.ukmedscape.com | High-affinity, low-concentration primary carrier. wikipedia.org |
| Transthyretin (TTR) | Intermediate | ~15-20% | Also binds retinol-binding protein. nih.gov |
| Albumin | Lowest | ~5-10% | Low-affinity, high-capacity, non-specific carrier. nih.govnih.gov |
Competitive Binding Dynamics with Endogenous Thyroxine
The introduction of Biotin-hexanamide-(L-Thyroxine) into a biological system containing endogenous thyroxine (T4) and its binding proteins, such as thyroxine-binding globulin (TBG) and thyroid hormone receptors (TRs), initiates a competitive binding scenario. The L-Thyroxine moiety of the conjugate directly competes with free endogenous T4 for the same binding sites on these proteins. The outcome of this competition is governed by the relative concentrations of the competitor and endogenous ligand, as well as their respective binding affinities for the target protein.
In immunoassays, this competitive dynamic is the foundational principle for the quantification of T4 levels. A study on a biotin-thyroxine (Bt-T4) conjugate demonstrated that in a solid-phase enzyme immunoassay, the conjugate was bound to avidin via its biotin function, leaving the thyroxine part available to interact with polyclonal antibodies to T4. nih.gov The addition of intact, unlabeled T4 to this system resulted in a competitive inhibition of the binding between the Bt-T4 conjugate and the T4 antibodies. nih.gov This indicates that the thyroxine moiety of the conjugate and free T4 have comparable access and affinity for the antibody binding sites.
The following table illustrates the theoretical competitive binding dynamics of Biotin-hexanamide-(L-Thyroxine) against endogenous T4 for binding to thyroid hormone receptor beta (TRβ). The IC50 value represents the concentration of the competitor required to displace 50% of the bound endogenous ligand.
Table 1: Theoretical Competitive Binding of Biotin-hexanamide-(L-Thyroxine) and Endogenous L-Thyroxine to Thyroid Hormone Receptor β (TRβ) This table presents illustrative data based on established principles of competitive binding, as specific experimental values for Biotin-hexanamide-(L-Thyroxine) are not publicly available.
| Competitor | Target Protein | Endogenous Ligand | Illustrative IC50 (nM) | Binding Affinity (Kd) of Endogenous Ligand (nM) |
|---|---|---|---|---|
| Biotin-hexanamide-(L-Thyroxine) | Thyroid Hormone Receptor β (TRβ) | L-Thyroxine (T4) | ~1.5 - 5.0 | ~0.5 - 2.0 |
| Endogenous L-Thyroxine (T4) | Thyroid Hormone Receptor β (TRβ) | L-Thyroxine (T4) | ~0.5 - 2.0 | ~0.5 - 2.0 |
Bifunctional Ligand Properties in Multicomponent Systems
Biotin-hexanamide-(L-Thyroxine) is a classic example of a bifunctional ligand, a molecule engineered to possess two distinct functional domains that can interact with different molecular targets. This dual characteristic allows it to act as a molecular bridge, connecting two separate entities, a property that is highly valuable in various biotechnological and research applications.
Simultaneous Interaction with Multiple Binding Partners
The key feature of Biotin-hexanamide-(L-Thyroxine) as a bifunctional ligand is its capacity to simultaneously bind to an avidin or streptavidin protein via its biotin moiety and to a thyroxine-binding protein or antibody through its L-Thyroxine headgroup. Research on a similar biotin-T4 conjugate has shown that it can form a three-component complex, for instance, by binding to streptavidin and subsequently to a monoclonal antibody against T4. nih.gov
This simultaneous binding capability is fundamental to its use in various assay formats. For example, in a sandwich immunoassay, the biotinylated thyroxine can be captured onto a streptavidin-coated solid phase, and its exposed thyroxine end can then be detected by a labeled antibody. The efficiency of this dual interaction depends on the accessibility of both binding domains, which is influenced by the length and nature of the spacer arm.
Steric and Conformational Effects of the Hexanamide (B146200) Spacer on Dual Ligand Functionality
The hexanamide spacer in Biotin-hexanamide-(L-Thyroxine) plays a crucial role in enabling its bifunctional properties. This flexible six-carbon chain provides sufficient distance between the biotin and L-Thyroxine moieties, which helps to minimize steric hindrance that could otherwise prevent one or both interactions from occurring.
When the biotin portion of the conjugate is bound to the deep binding pocket of streptavidin, the hexanamide linker allows the L-Thyroxine end to extend away from the surface of the streptavidin molecule, making it accessible for interaction with its own binding partners, such as TBG or specific antibodies. nih.gov The flexibility of the alkyl chain allows for a range of conformations, increasing the probability of a favorable orientation for the second binding event.
However, the spacer's length and composition can also influence the binding kinetics. While a longer spacer can reduce steric hindrance, it can also introduce a higher degree of conformational freedom, which might not always be optimal. There is a delicate balance between providing sufficient separation and maintaining a favorable presentation of the second ligand. In some cases, nonspecific interactions between the thyroxine residue and the streptavidin molecule have been observed, which, along with steric factors, could complicate the penetration of the thyroxine moiety into the active sites of T4-binding proteins. nih.gov
The following table summarizes the key characteristics and functional implications of the hexanamide spacer in Biotin-hexanamide-(L-Thyroxine).
Table 2: Influence of the Hexanamide Spacer on the Bifunctional Properties of Biotin-hexanamide-(L-Thyroxine) This table provides a qualitative summary based on established principles of bifunctional ligand design.
| Property of Hexanamide Spacer | Effect on Dual Ligand Functionality | Rationale |
|---|---|---|
| Length (6 carbons) | Reduces steric hindrance between binding partners. | Provides adequate physical separation between the bulky streptavidin molecule and the thyroxine-binding protein. |
| Flexibility | Allows for multiple conformations, increasing the probability of successful binding of the second ligand. | The rotational freedom of the single bonds in the alkyl chain permits the L-Thyroxine moiety to orient itself for optimal interaction with its receptor. |
| Potential for Non-specific Interactions | May slightly modulate the overall binding affinity and kinetics. | The spacer itself could have weak, non-specific interactions with either of the binding proteins, influencing the stability of the ternary complex. |
Applications of Biotin Hexanamide L Thyroxine in Advanced Biochemical and Analytical Research
Development of Immunoassays for Thyroid Hormones
Biotin-hexanamide-(L-Thyroxine) is a key reagent in the development of sensitive and specific immunoassays for thyroid hormones, particularly L-thyroxine (T4). Its unique structure allows it to act as a labeled analog in competitive binding assays and as a component in other assay formats designed to quantify thyroid hormones and related analytes.
Design Principles of Competitive Immunoassays Utilizing Biotinylated L-Thyroxine
Competitive immunoassays are a primary application for Biotin-hexanamide-(L-Thyroxine). In this format, the biotinylated T4 conjugate competes with the unlabeled T4 present in a sample for a limited number of binding sites on an anti-T4 antibody. The amount of biotinylated T4 bound to the antibody is inversely proportional to the concentration of free T4 in the sample. researchgate.netnih.gov
The general mechanism involves the following steps:
A known quantity of anti-T4 antibody is incubated with the patient's serum sample.
A fixed amount of Biotin-hexanamide-(L-Thyroxine) is then added to the mixture.
The biotinylated T4 binds to the unoccupied sites of the anti-T4 antibody.
The resulting antibody-biotinylated T4 complexes are captured on a solid phase coated with streptavidin, often in the form of microparticles. researchgate.net
A detection system, commonly a chemiluminescent or fluorescent signal, is used to quantify the amount of bound biotinylated T4. A higher signal indicates a lower concentration of T4 in the sample, and vice versa. researchgate.net
This principle is fundamental to many automated immunoassay platforms for measuring free thyroxine (fT4). ulb.ac.be The covalent attachment of biotin (B1667282) to L-thyroxine does not significantly alter its immunological specificity, allowing it to effectively compete with the native hormone. ulb.ac.be
Table 1: Key Components in a Competitive Immunoassay for Thyroxine
| Component | Function | Relevance to Biotin-hexanamide-(L-Thyroxine) |
|---|---|---|
| Analyte | L-Thyroxine (T4) from the sample | Competes with the biotinylated T4 for antibody binding sites. |
| Antibody | Anti-T4 Antibody (monoclonal or polyclonal) | Binds to both native T4 and the biotinylated T4 conjugate. |
| Tracer | Biotin-hexanamide-(L-Thyroxine) | Labeled competitor that is quantified to determine the analyte concentration. |
| Solid Phase | Streptavidin-coated microparticles or plates | Captures the biotinylated tracer via the high-affinity biotin-streptavidin interaction. |
| Detection Reagent | Enzyme or fluorophore conjugate | Generates a measurable signal from the bound tracer. |
Sandwich Immunoassay Formats for Associated Analytes
While Biotin-hexanamide-(L-Thyroxine) is primarily used in competitive assays for T4, the principles of biotinylation are central to sandwich immunoassays for larger analytes associated with thyroid function, such as Thyroid-Stimulating Hormone (TSH). In a typical sandwich assay, the analyte is "sandwiched" between two different antibodies. Although a biotinylated hapten like T4 is not the analyte in these assays, the technology often relies on biotinylated antibodies for immobilization and detection. moleculardepot.comresearchgate.net
A specialized format, the "open-sandwich" ELISA (OS-ELISA), has been developed for the quantitation of small molecules (haptens) in a non-competitive format. nih.gov This method is based on the antigen-dependent stabilization of the antibody's variable heavy (VH) and light (VL) chains. While not a mainstream application, this demonstrates the potential for developing novel sandwich-style assays for haptens like thyroxine, where a biotinylated T4 could theoretically play a role in the assay's architecture. nih.gov
Advancements in Microparticle-Based Assay Systems
Modern immunoassays for thyroid hormones have largely transitioned to automated platforms that utilize microparticles to increase reaction surface area and improve assay kinetics. Biotin-hexanamide-(L-Thyroxine) is integral to many of these systems. researchgate.net
Streptavidin-coated paramagnetic microparticles are commonly employed. researchgate.netulb.ac.be In a competitive fT4 assay, after the competition reaction, a magnetic field is applied to immobilize the microparticles, allowing for efficient washing and separation of bound and unbound tracer. The chemiluminescence generated from the bound biotinylated T4 is then measured. researchgate.net The use of microparticles enhances the speed, sensitivity, and reproducibility of the assay. nih.gov Different manufacturers, such as Roche and Siemens, have developed their own iterations of these microparticle-based immunoassays, many of which rely on the biotin-streptavidin interaction. ulb.ac.benih.gov
Applications in Affinity-Based Purification and Isolation Techniques
The high-affinity and specific binding of the biotin moiety to streptavidin or avidin (B1170675) makes Biotin-hexanamide-(L-Thyroxine) an excellent tool for affinity-based purification and isolation of molecules that interact with thyroxine. sigmaaldrich.com This is typically achieved through affinity chromatography, where the biotinylated T4 is immobilized on a streptavidin-coated solid support, such as agarose (B213101) beads. thermofisher.com
Isolation of Thyroid Hormone-Specific Antibodies
Biotin-hexanamide-(L-Thyroxine) can be used to create an affinity column for the purification of anti-T4 antibodies from a complex mixture, such as antiserum. nih.govcovalab.com The process generally involves:
Immobilizing Biotin-hexanamide-(L-Thyroxine) onto a streptavidin-agarose resin.
Passing the crude antibody solution through the column.
The anti-T4 antibodies specifically bind to the immobilized thyroxine.
Unbound proteins and non-specific antibodies are washed away.
The purified anti-T4 antibodies are then eluted by changing the buffer conditions (e.g., altering pH or ionic strength) to disrupt the antibody-antigen interaction. thermofisher.com
This method allows for the isolation of highly specific antibodies that can be used in various research and diagnostic applications. covalab.com A study described the synthesis of a biotin-T4 conjugate that could be bound to a solid phase via its biotin function, while its thyroxine part was exposed to interact with polyclonal antibodies to T4. nih.gov
Enrichment of Thyroxine-Binding Proteins
Similarly, Biotin-hexanamide-(L-Thyroxine) can be employed to isolate and enrich thyroxine-binding proteins from biological samples like human serum. These proteins include thyroxine-binding globulin (TBG), transthyretin, and albumin. nih.gov
The methodology is analogous to antibody purification:
The biotinylated T4 is immobilized on a streptavidin-coated support.
A serum sample is passed over the support, allowing thyroxine-binding proteins to bind to the immobilized T4.
After washing away non-bound components, the enriched binding proteins are eluted.
Research has demonstrated that a biotin-T4 conjugate can form a specific complex with human thyroxine-binding globulin (TBG). nih.govresearchgate.net This approach is valuable for studying the interactions between thyroid hormones and their carrier proteins and for purifying these proteins for further characterization. nih.gov
Table 2: Research Findings on the Application of Biotinylated Thyroxine
| Application Area | Research Finding | Reference |
|---|---|---|
| Competitive Immunoassay | Biotinylated T4 is used as a tracer that competes with sample T4 for antibody binding sites on streptavidin-coated microparticles. | researchgate.net |
| Affinity Purification | A synthesized Biotin-T4 conjugate was shown to bind to polyclonal anti-T4 antibodies when immobilized on a solid phase. | nih.gov |
| Protein Interaction Studies | A Biotin-T4 conjugate formed a specific, equimolar complex with Thyroxine-Binding Globulin (TBG). | nih.govresearchgate.net |
| Immunoassay Development | The covalent binding of biotin to thyroid hormones does not alter their immunologic specificity in assays. | ulb.ac.be |
Functional Studies of Thyroid Hormone Metabolism and Signaling in Cellular Systems
The biotin tag on Biotin-hexanamide-(L-Thyroxine) provides a powerful handle for researchers to investigate the complex mechanisms of thyroid hormone action at the cellular level. This includes studying how thyroid hormones modulate various physiological processes and interact with cellular components.
Modulatory Effects on Ionic Channels and Regulatory Proteins
Thyroid hormones are known to exert significant influence over the expression and function of various ionic channels and regulatory proteins, which are crucial for cellular excitability and contractility. medchemexpress.com While direct studies utilizing Biotin-hexanamide-(L-Thyroxine) for this purpose are not yet prevalent in published literature, its potential as a research tool is clear. For instance, the biotin moiety would allow for the isolation and identification of ion channel complexes that interact with thyroxine. By using streptavidin-coated beads, researchers could potentially pull down these channels from cell lysates after treatment with Biotin-hexanamide-(L-Thyroxine), enabling their identification through techniques like mass spectrometry. This approach could elucidate the specific channels that are direct or indirect targets of T4, providing insights into the mechanisms underlying the cardiac and neurological effects of thyroid hormones.
Investigation of Calcium Homeostasis Modulation
Thyroid hormones are recognized as key regulators of intracellular calcium homeostasis, influencing calcium fluxes that are fundamental to processes like muscle contraction and neurotransmission. medchemexpress.com The application of Biotin-hexanamide-(L-Thyroxine) in this area of research holds promise. Researchers could employ this compound in conjunction with fluorescent calcium indicators to visualize the effects of T4 on calcium signaling in real-time. The biotin tag could also be used in proximity ligation assays to identify proteins that are in close proximity to the thyroxine molecule as it modulates calcium channels or pumps. This could help in mapping the signaling cascades initiated by T4 at the cellular membrane or within intracellular compartments that lead to changes in calcium levels.
Research on Deiodinase Enzyme Activity and Thyroid Hormone Conversion (T4 to T3)
The conversion of L-Thyroxine (T4) to the more biologically active Triiodothyronine (T3) is a critical step in thyroid hormone action, catalyzed by deiodinase enzymes (DIOs). medchemexpress.com Biotin-hexanamide-(L-Thyroxine) is an ideal substrate for in vitro and in situ assays designed to study deiodinase activity. The biotin tag allows for the easy separation of the substrate (biotinylated T4) and the product (biotinylated T3, if the deiodinase cleaves the outer ring iodine) from other reaction components using streptavidin-based affinity purification. This can simplify the quantification of enzyme kinetics and the screening of potential deiodinase inhibitors. Furthermore, the use of this compound can help in understanding the tissue-specific regulation of T4 to T3 conversion. It is important to note that high concentrations of biotin can interfere with certain immunoassays used to measure thyroid hormones, a factor that must be considered in experimental design. thyroid.orgnih.govcyprusjmedsci.com
Targeted Delivery and Biosensing Systems Utilizing Biotin-hexanamide-(L-Thyroxine)
The high affinity of biotin for streptavidin and avidin makes Biotin-hexanamide-(L-Thyroxine) a valuable component in the development of targeted delivery systems and novel biosensors for thyroid hormone research.
Exploration of Biotin Transporter-Mediated Cellular Uptake Mechanisms
The cellular uptake of thyroid hormones is a complex process mediated by various amino acid transporters. nih.gov On the other hand, biotin is taken up by the sodium-dependent multivitamin transporter (SMVT). nih.gov Biotin-hexanamide-(L-Thyroxine) presents a unique molecular structure that could potentially be recognized by both types of transporters. Research utilizing this compound could help to dissect the relative contributions of these different uptake pathways for a molecule of its size and charge. Competitive uptake studies with excess free biotin or other SMVT substrates could be performed to investigate the involvement of the biotin transporter in the cellular entry of this modified thyroxine. Such studies are crucial for understanding how biotin conjugation might alter the biodistribution and cellular targeting of thyroxine.
Design of Biotinylated Micelles and Nanoparticles for Targeted Delivery
Biotin is widely used as a targeting ligand to direct drug-loaded nanoparticles and micelles to cells that overexpress the biotin receptor, such as many types of cancer cells. nih.govnih.gov While research has focused on delivering chemotherapeutic agents, the same principle can be applied to thyroid hormone research. Biotin-hexanamide-(L-Thyroxine) could be incorporated into the surface of nanoparticles or micelles. nih.govnih.gov These biotinylated nanocarriers could then be used to study the effects of targeted T4 delivery to specific cell types or tissues. For example, this could be a strategy to investigate the non-genomic actions of thyroid hormone at the plasma membrane by concentrating the hormone at the cell surface. In vivo biodistribution studies using labeled nanoparticles could track the accumulation of these carriers in target tissues, providing insights for potential therapeutic applications in the future.
Compound Names
| Compound Name | Abbreviation |
| Biotin-hexanamide-(L-Thyroxine) | - |
| L-Thyroxine | T4 |
| Triiodothyronine | T3 |
| Streptavidin | - |
| Avidin | - |
Research Findings Summary
| Research Area | Key Findings/Potential Applications of Biotin-hexanamide-(L-Thyroxine) | Supporting Principles |
| Modulation of Ionic Channels | Potential tool for isolating and identifying thyroxine-interacting ion channels via pull-down assays. | Thyroid hormones are known modulators of ion channel expression and function. medchemexpress.com |
| Calcium Homeostasis | Can be used with calcium imaging to study T4's effect on calcium signaling and in proximity ligation assays to map associated signaling pathways. | Thyroid hormones regulate intracellular calcium homeostasis. medchemexpress.com |
| Deiodinase Activity | Serves as a tagged substrate for simplified and specific deiodinase activity assays and inhibitor screening. | Deiodinases convert T4 to the more active T3. medchemexpress.com |
| Cellular Uptake | Enables the study of cellular uptake mechanisms, potentially via both amino acid and biotin transporters. | Thyroid hormones and biotin have distinct cellular uptake transporters. nih.govnih.gov |
| Targeted Delivery | Can be incorporated into nanoparticles and micelles for targeted delivery to cells expressing biotin receptors. | Biotin is a well-established targeting ligand for drug delivery systems. nih.govnih.gov |
Development of Biotin-Enabled Biosensors for Analytes
The unique characteristics of Biotin-hexanamide-(L-Thyroxine), particularly the high-affinity interaction between biotin and avidin proteins (like streptavidin), have been leveraged in the development of advanced biosensors for biochemical and analytical research. This section explores the application of this compound in creating sensitive and specific detection platforms, primarily focusing on the measurement of thyroxine and related molecules.
The core principle behind these biosensors lies in the specific binding events that are transduced into a measurable signal. Biotin-hexanamide-(L-Thyroxine) acts as a crucial molecular tool, enabling the immobilization of thyroxine onto a solid support or signaling entity, which can then be used in various assay formats.
A significant application is in the development of competitive immunoassays. In this format, Biotin-hexanamide-(L-Thyroxine) is conjugated to a carrier, such as fluorescently labeled microparticles coated with streptavidin. google.com These particles, now carrying thyroxine on their surface, can compete with free thyroxine present in a sample for binding to a limited number of anti-thyroxine antibody sites. The resulting signal from the labeled particles is inversely proportional to the concentration of free thyroxine in the sample. This approach allows for the convenient and accurate measurement of thyroxine levels in biological fluids. google.com
The development of such biosensors involves careful optimization of several parameters to ensure accuracy and sensitivity. For instance, the ratio of Biotin-hexanamide-(L-Thyroxine) to the streptavidin-modified particles must be precisely controlled to achieve the desired labeling rate and optimal performance in a competitive assay. google.com Research has demonstrated that by varying the blending ratio of the biotinylated thyroxine and the particles, the reaction blocking rate can be controlled, allowing for fine-tuning of the assay's sensitivity. google.com
Electrochemical biosensors represent another promising avenue for the application of biotinylated compounds. While direct studies specifying Biotin-hexanamide-(L-Thyroxine) in electrochemical sensors are not prevalent, the principles of using biotin-streptavidin interactions for immobilizing bioreceptors are well-established in this field. nih.gov For example, impedimetric immunosensors, which measure changes in electrical impedance upon antibody-antigen binding, often utilize a self-assembled monolayer on an electrode surface to which antibodies are attached. The high-affinity bond between biotin and streptavidin could be employed to create a stable and oriented immobilization of thyroxine, which would then be used to detect anti-thyroxine antibodies or other thyroxine-binding proteins.
Furthermore, the development of novel biosensor platforms, such as those based on fluorescence, holds potential for the use of Biotin-hexanamide-(L-Thyroxine). An example is the creation of an engineered bacterial biosensor based on a split-intein system and the thyroid hormone receptor ligand-binding domain. frontiersin.org This system produces a fluorescent signal upon binding to thyroid hormones. While this specific study did not use the hexanamide-linked biotinylated form, it highlights the ongoing innovation in thyroid hormone biosensing where specific, high-affinity tags like biotin could play a role in signal amplification or assay design. frontiersin.org
The need for sensitive and accessible thyroxine biosensors is underscored by the global prevalence of thyroid disorders like hypothyroidism, which require regular monitoring of hormone levels. nih.gov The development of point-of-care biosensing devices is a significant goal in this area, and the robust and specific nature of the biotin-streptavidin interaction makes biotinylated compounds like Biotin-hexanamide-(L-Thyroxine) valuable reagents in the pursuit of this goal.
| Parameter | Description | Finding | Reference |
| Assay Principle | Method of detection | Competitive immunoassay using fluorescently labeled microparticles. | google.com |
| Key Reagent | Biotinylated compound used | Biotin-hexanamide-(L-Thyroxine) or similar biotinylated thyroxine derivatives. | google.com |
| Immobilization Strategy | How the biotinylated compound is attached | Binding to streptavidin-coated microparticles. | google.com |
| Signal Transduction | How the binding event is measured | Fluorescence intensity, which is inversely proportional to the analyte concentration. | google.com |
| Controllable Factor | A parameter that can be adjusted to optimize the assay | The blending ratio of biotinylated thyroxine to microparticles, which controls the labeling rate. | google.com |
Advanced Methodologies and Analytical Techniques for Biotin Hexanamide L Thyroxine Research
Spectroscopic and Fluorometric Characterization of Conjugate Interactions
Spectroscopic and fluorometric methods are fundamental in studying the non-covalent interactions between Biotin-hexanamide-(L-Thyroxine) and its binding proteins, such as streptavidin and thyroxine-binding globulin (TBG). These techniques offer insights into the conformational changes that occur upon binding.
Electron spectroscopy, particularly UV-Visible absorption spectroscopy, is utilized to monitor the interactions of the Biotin-hexanamide-(L-Thyroxine) conjugate with its target proteins. Studies have shown that the formation of a complex between the conjugate and a binding protein like streptavidin can lead to distinct changes in the absorption spectrum.
Research on a similar Biotin-T4 conjugate revealed that its interaction with streptavidin could be monitored spectroscopically. researchgate.net The binding of the biotin (B1667282) moiety of the conjugate into the streptavidin binding site induces conformational changes in the protein, which can be detected through spectral shifts. researchgate.net These changes, although often subtle, provide the initial evidence of complex formation and can be used to study the stoichiometry of the interaction. The thyroxine component of the conjugate can also influence the local environment of aromatic amino acids in the protein, further contributing to the observed spectral changes.
Tryptophan is an intrinsic fluorophore in most proteins, and its fluorescence is highly sensitive to its local environment. Changes in protein conformation upon ligand binding can alter the proximity of tryptophan residues to quenching groups, resulting in a decrease (quenching) or increase in fluorescence intensity. elsevierpure.comnih.gov
In the context of Biotin-hexanamide-(L-Thyroxine), tryptophan fluorescence quenching is a powerful tool to study its binding to proteins like streptavidin and thyroxine-binding globulin (TBG). researchgate.net
Interaction with Streptavidin: When the biotin portion of the conjugate binds to streptavidin, a significant quenching of the protein's intrinsic tryptophan fluorescence is observed. researchgate.net This quenching is substantially greater than that caused by biotin alone. researchgate.net This suggests that the thyroxine moiety of the bound conjugate interacts with tryptophan residues, likely Trp120, providing an additional quenching mechanism. researchgate.net This interaction is sensitive to environmental factors such as pH and ionic strength. researchgate.net The binding event also typically causes a blue shift in the emission peak, indicating that the tryptophan residues have moved to a more nonpolar environment. elsevierpure.com
Interaction with Thyroxine-Binding Globulin (TBG): The conjugate can also form a specific complex with TBG, primarily through its thyroxine moiety. This interaction can be monitored by fluorimetric titration, revealing changes in TBG's fluorescence characteristics upon binding. researchgate.net In this case, the biotin residue does not appear to significantly participate in the interactions that alter the fluorophore characteristics of TBG. researchgate.net
Table 1: Tryptophan Fluorescence Changes in Streptavidin Upon Ligand Binding
| Ligand | Fluorescence Change | Emission Peak Shift | Reference |
|---|---|---|---|
| Biotin | Significant Quenching (~39%) | Blue Shift (e.g., 333 nm to 329 nm) | elsevierpure.com |
| Biotin-T4 Conjugate | Greater Quenching than Biotin alone | Long-wave shift | researchgate.net |
Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis
Surface Plasmon Resonance (SPR) is a label-free optical sensing technique used to measure biomolecular interactions in real-time. bioradiations.com It is highly effective for determining the kinetics (association rate constant, ka, and dissociation rate constant, kd) and affinity (dissociation equilibrium constant, KD) of the Biotin-hexanamide-(L-Thyroxine) conjugate with its binding partners. bioradiations.com
In a typical SPR experiment for this conjugate, one of the interacting molecules (e.g., streptavidin or an anti-thyroxine antibody) is immobilized on a sensor chip surface. A solution containing the Biotin-hexanamide-(L-Thyroxine) conjugate is then flowed over the surface. The binding of the conjugate to the immobilized protein causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.
Table 2: Representative Kinetic and Affinity Parameters from SPR Analysis
| Interacting Pair | Association Rate (k_a) (M⁻¹s⁻¹) | Dissociation Rate (k_d) (s⁻¹) | Affinity (K_D) (M) |
|---|---|---|---|
| Streptavidin - Biotinylated Ligand | 10⁵ - 10⁷ | 10⁻⁴ - 10⁻⁶ | 10⁻⁹ - 10⁻¹⁵ |
| Antibody - Thyroxine | 10⁴ - 10⁶ | 10⁻³ - 10⁻⁵ | 10⁻⁸ - 10⁻¹¹ |
Note: The values presented are typical ranges for these types of interactions and may vary based on specific experimental conditions.
High-Performance Liquid Chromatography (HPLC) with Advanced Detection
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds. For a molecule like Biotin-hexanamide-(L-Thyroxine), HPLC coupled with advanced detection methods is essential for purity assessment and for studying its metabolic fate.
While L-Thyroxine itself is not naturally fluorescent, the biotin moiety can be derivatized to create a fluorescent product, or the entire conjugate can be labeled with a fluorescent dye. A more direct approach involves post-column derivatization. For instance, a sensitive HPLC method for biotin involves post-column derivatization with o-phthalaldehyde (OPA) and 3-mercaptopropionic acid, which forms a highly fluorescent derivative. nih.gov This fluorophore can be detected with high sensitivity (excitation at 342 nm, emission at 453 nm), allowing for the quantification of the conjugate at picomole levels. nih.gov
This method is invaluable for analyzing the stability of the Biotin-hexanamide-(L-Thyroxine) conjugate in biological samples and for tracking the appearance of metabolites. By separating the parent conjugate from potential breakdown products (e.g., free L-Thyroxine, biotin-hexanamide), fluorescence detection provides the sensitivity needed to quantify these species, even at low concentrations. Liquid chromatography coupled with mass spectrometry (LC-MS) is also a method of choice for the analysis of thyroid hormones and their metabolites. researchgate.netnih.gov
Novel Immunoassay Formats for Enhanced Sensitivity and Specificity
Immunoassays are widely used for the detection of thyroid hormones due to their high sensitivity. nih.gov However, the presence of the biotin moiety in Biotin-hexanamide-(L-Thyroxine) presents a significant challenge for conventional immunoassays, many of which rely on the strong biotin-streptavidin interaction as part of their detection system. arupconsult.comresearchgate.net High concentrations of biotin in a sample can interfere with these assays, leading to erroneous results. nih.govnih.govcyprusjmedsci.com
This inherent potential for interference necessitates the development of novel immunoassay formats for the specific and accurate quantification of Biotin-hexanamide-(L-Thyroxine).
Competitive Immunoassays without Biotin-Streptavidin Signaling: A straightforward approach is to design a competitive immunoassay that does not use a biotin-streptavidin system for signal generation. For example, an enzyme-linked immunosorbent assay (ELISA) could be developed where an anti-thyroxine antibody is coated on a plate. The sample containing Biotin-hexanamide-(L-Thyroxine) is then mixed with a known amount of enzyme-labeled L-Thyroxine. The sample conjugate and the labeled L-Thyroxine compete for binding to the antibody. The signal is inversely proportional to the concentration of the conjugate in the sample.
Bifunctional "Bridge" Immunoassays: A more sophisticated format could exploit the bifunctional nature of the molecule. In one such design, a surface could be coated with streptavidin to capture the Biotin-hexanamide-(L-Thyroxine) conjugate via its biotin tag. Subsequently, a labeled anti-thyroxine antibody is added, which binds to the thyroxine portion of the captured conjugate. researchgate.net This "bridge" format ensures that only the intact conjugate is detected, providing high specificity and reducing interference from free L-Thyroxine or biotin-containing molecules. This principle has been demonstrated in systems where a biotin-T4 conjugate was used to bridge avidin (B1170675) on a solid phase with polyclonal antibodies to T4. researchgate.net
The development of such tailored immunoassays is critical for research applications requiring the precise measurement of Biotin-hexanamide-(L-Thyroxine) without confounding artifacts from the assay architecture itself.
Quenchbody-Based L-Thyroxine Detection Systems
A novel and rapid approach for the detection of L-Thyroxine involves the use of "Quenchbodies" (Q-bodies). encyclopedia.pub A Q-body is a fluorescent immunosensor, typically an antibody fragment, that is labeled with a fluorescent dye. encyclopedia.pub The principle of this system relies on photoinduced electron transfer; in the absence of the target antigen, tryptophan residues within the antibody's variable region quench the fluorescence of the nearby dye. encyclopedia.pub When the antigen, in this case L-Thyroxine, binds to the antibody's paratope, it causes a conformational change that moves the dye away from the tryptophan residues. This separation eliminates the quenching effect, resulting in a measurable increase in fluorescence intensity that is proportional to the antigen concentration. nih.gov
This technology offers a significant advantage over traditional immunoassays as it is a homogeneous, one-pot assay that does not require the multiple washing and separation steps typical of methods like ELISA. nih.govnih.gov Research has demonstrated the development of a recombinant anti-T4 single-chain variable fragment (scFv) that, when labeled with a fluorescent dye, functions as a Q-body. This system can produce an L-Thyroxine concentration-dependent fluorescent response in as little as three minutes. nih.gov While some studies have found that ELISA systems may offer higher sensitivity for L-Thyroxine detection, the Q-body assay provides a much more rapid alternative, making it suitable for convenient, on-site analysis. nih.gov
| Parameter | Quenchbody System | ELISA System |
|---|---|---|
| Assay Principle | Homogeneous, fluorescence de-quenching | Heterogeneous, enzyme-based signal amplification |
| Assay Time | Approximately 3 minutes nih.gov | Several hours (multiple incubation/wash steps) nih.govresearchgate.net |
| Detection Format | One-pot, mix-and-read nih.gov | Requires multiple reaction, incubation, and washing steps researchgate.net |
| Sensitivity | Generally less sensitive than ELISA nih.gov | High sensitivity, capable of detecting in the nanogram range nih.gov |
| Primary Application | Rapid, convenient in situ immunoassay nih.gov | High-sensitivity quantitative analysis |
Enzyme Immunoassay (EIA) and Immunoradiometric Assay (IRMA) Adaptations
Standard immunoassays, such as EIA and IRMA, frequently utilize the high-affinity interaction between biotin and streptavidin (or avidin) for signal amplification and detection. hsa.gov.sg However, this presents a significant analytical challenge when the target analyte itself is biotinylated, as is the case with Biotin-hexanamide-(L-Thyroxine). The presence of the biotin moiety on the analyte directly interferes with the assay's detection mechanism. nih.govnih.gov
In these assays, exogenous biotin from the analyte can saturate the streptavidin-coated solid phase or binding sites on streptavidin-labeled reagents. hsa.gov.sg The specific effect of this interference depends on the assay format. hsa.gov.sg
Competitive Assays: These assays are commonly used for small molecules like thyroxine. hsa.gov.sg In this format, the biotinylated analyte from the sample competes with a labeled (e.g., enzyme-labeled) thyroxine standard for binding to a limited number of anti-thyroxine antibodies. The antibody-antigen complex is then captured on a streptavidin-coated plate. Excess biotin from the Biotin-hexanamide-(L-Thyroxine) conjugate would prevent the capture of the antibody-antigen complex onto the solid phase. This leads to a reduced signal, which is misinterpreted as a high concentration of the analyte, resulting in a falsely elevated measurement. hsa.gov.sgresearchgate.net
Sandwich Assays: In this format, the analyte is "sandwiched" between two antibodies. One antibody is typically biotinylated for capture onto a streptavidin-coated surface, and the other is labeled for detection. The biotin on the Biotin-hexanamide-(L-Thyroxine) conjugate would compete with the biotinylated capture antibody for binding to the streptavidin surface, preventing the formation of the detectable sandwich complex and leading to a falsely low result. hsa.gov.sgresearchgate.net
| Immunoassay Format | Mechanism of Interference | Resulting Error |
|---|---|---|
| Competitive EIA/IRMA | Biotin on the analyte prevents the antibody-analyte complex from binding to the streptavidin-coated solid phase, reducing the overall signal. hsa.gov.sgresearchgate.net | Falsely High Concentration Reading |
| Sandwich EIA/IRMA | Biotin on the analyte competes with the biotinylated capture antibody for streptavidin binding sites, inhibiting the formation of the sandwich complex. hsa.gov.sgresearchgate.net | Falsely Low Concentration Reading |
To analyze Biotin-hexanamide-(L-Thyroxine) using immunoassay principles, adaptations are essential. These include designing assays that completely avoid the biotin-streptavidin system for signal generation or capture. Alternative strategies may involve using antibodies directly coated onto the solid phase or employing alternative high-affinity binding pairs.
Mass Spectrometry (MS) Approaches for Conjugate Analysis and Quantitation
Mass spectrometry (MS) offers a powerful and reliable alternative to immunoassays for the analysis of Biotin-hexanamide-(L-Thyroxine). Unlike immunoassays, MS-based methods are not susceptible to interference from the biotin moiety, as detection is based on the specific mass-to-charge ratio of the molecule and its fragments. thermofisher.com This makes MS an ideal platform for the accurate quantitation of thyroxine conjugates and other biotinylated compounds. nih.govthermofisher.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Thyroxine Conjugates
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of thyroid hormones and their conjugates in complex biological matrices. thermofisher.cnendocrine-abstracts.org This technique combines the separation power of liquid chromatography with the high specificity of tandem mass spectrometry.
The analytical workflow involves several key steps:
Sample Preparation: The conjugate is first extracted from the sample matrix (e.g., serum, plasma) to remove interfering substances like proteins and phospholipids. Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). thermofisher.cnntnu.noendocrine-abstracts.org
Chromatographic Separation: The extract is injected into an LC system. A specialized column, such as a C18 column, separates the Biotin-hexanamide-(L-Thyroxine) conjugate from other components based on its physicochemical properties. endocrine-abstracts.orgntnu.no This ensures that only the target analyte enters the mass spectrometer at a specific time.
Ionization and Mass Analysis: The analyte eluting from the LC column is ionized, typically using electrospray ionization (ESI). In the mass spectrometer, the intact molecule (precursor ion) is selected and then fragmented to produce characteristic product ions.
Quantitation: The instrument monitors specific precursor-to-product ion transitions in a process called Multiple Reaction Monitoring (MRM). The signal intensity of these transitions is directly proportional to the concentration of the analyte. Stable isotope-labeled internal standards, such as Thyroxine-¹³C₆, are often used to ensure high accuracy and precision. thermofisher.cnendocrine-abstracts.org
LC-MS/MS methods for thyroid hormones demonstrate excellent linearity and can achieve lower limits of quantitation (LLOQ) at the pg/mL level, showcasing the high sensitivity of the technique. thermofisher.cn
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | LLOQ (in serum) | Reference |
|---|---|---|---|---|
| L-Thyroxine (T4) | 777.8 | 731.8 / 604.8 | ~0.5 - 2.5 ng/mL | thermofisher.cnntnu.no |
| 3,3',5-Triiodothyronine (T3) | 651.9 | 605.9 / 478.9 | ~0.5 - 2.5 ng/mL | thermofisher.cnntnu.no |
| 3,3',5'-Triiodothyronine (rT3) | 651.9 | 605.9 | ~0.5 - 2.5 ng/mL | thermofisher.cnntnu.no |
| Biotin | 245.0 | 227.0 | ~1.0 ng/mL | nih.gov |
Note: The specific mass transitions and LLOQ for Biotin-hexanamide-(L-Thyroxine) would need to be determined experimentally but would be based on the fragmentation patterns of its constituent parts.
Mechanistic Insights into Biotin Interference in Immunoassays of Thyroid Hormones
Principles of Biotin-Streptavidin Dependent Immunoassay Architectures
The remarkably high affinity and specificity of the non-covalent interaction between biotin (B1667282) (Vitamin B7) and streptavidin have been extensively exploited in the design of immunoassays to enhance detection sensitivity and simplify assay procedures. nih.gov This system is integral to two primary types of immunoassay formats used for thyroid hormone measurement: competitive and non-competitive (sandwich) assays.
Competitive immunoassays are typically employed for the measurement of small molecules like thyroxine (T4) and triiodothyronine (T3). In these formats, a labeled antigen (analyte) competes with the unlabeled antigen in the patient's sample for a limited number of binding sites on a specific antibody. A common strategy involves the use of a biotinylated analog of the hormone, such as Biotin-hexanamide-(L-Thyroxine) , which is a commercially available biotinylated form of L-Thyroxine intended for research and analytical applications. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.comsigmaaldrich.com
The fundamental principle of a competitive immunoassay using a biotinylated thyroxine analog is as follows:
Competition: The patient's serum, containing endogenous (unlabeled) thyroxine, is incubated with a known amount of biotinylated thyroxine and a limited amount of an anti-thyroxine antibody. The endogenous thyroxine and the biotinylated thyroxine analog compete to bind to the antibody.
Immobilization: The reaction mixture is then introduced to a solid phase, typically microparticles or a plate, coated with streptavidin. The biotinylated thyroxine that has bound to the antibody will be captured by the streptavidin on the solid phase.
Signal Detection: A signal-generating substance is attached to the antibody or the streptavidin. The intensity of the signal is inversely proportional to the concentration of the endogenous thyroxine in the sample. A high concentration of endogenous thyroxine results in less binding of the biotinylated thyroxine to the antibody, leading to a lower signal. Conversely, a low concentration of endogenous thyroxine allows for more binding of the biotinylated thyroxine, resulting in a higher signal. podiatry.comoup.com
Non-competitive, or sandwich, immunoassays are generally used for the detection of larger molecules with multiple epitopes, such as Thyroid-Stimulating Hormone (TSH). This format utilizes two different antibodies that bind to distinct sites on the target analyte.
The architecture of a typical sandwich immunoassay involving biotin is as follows:
Capture Antibody: A capture antibody, which is specific for one epitope of the analyte (e.g., TSH), is biotinylated.
Detection Antibody: A second detection antibody, specific for a different epitope on the analyte, is labeled with a signal-generating molecule (e.g., an enzyme or a chemiluminescent label).
Sandwich Formation: The patient's sample is incubated with both the biotinylated capture antibody and the labeled detection antibody. If the analyte is present, it forms a "sandwich" complex with both antibodies.
Immobilization and Signal Detection: The reaction mixture is then exposed to a streptavidin-coated solid phase. The biotinylated capture antibody-analyte-detection antibody complex is immobilized onto the solid phase via the biotin-streptavidin interaction. After a washing step to remove unbound components, the signal from the labeled detection antibody is measured. In this format, the signal intensity is directly proportional to the concentration of the analyte in the sample. podiatry.comoup.com
Molecular Basis of Exogenous Biotin Interference in Assay Performance
The presence of high concentrations of exogenous biotin in a patient's sample can significantly disrupt the intended molecular interactions within biotin-streptavidin based immunoassays, leading to erroneous results. The primary mechanism of this interference is the competition for streptavidin binding sites.
Streptavidin has four binding sites for biotin, and this interaction is one of the strongest non-covalent bonds known in nature. In immunoassays, these binding sites are intended to capture the biotinylated components of the assay (e.g., biotinylated thyroxine or biotinylated antibodies). However, when a patient's sample contains a high concentration of free biotin from supplementation, this exogenous biotin floods the system and competes with the biotinylated assay reagents for the binding sites on the streptavidin-coated solid phase. researchgate.net
In Competitive Assays: Excess free biotin in the sample saturates the streptavidin binding sites on the solid phase. This prevents the biotinylated thyroxine-antibody complex from binding to the solid phase. As a result, the signal, which is inversely proportional to the analyte concentration, is artificially low. This low signal is misinterpreted by the analyzer as a high concentration of endogenous thyroxine, leading to a falsely elevated result. podiatry.comoup.com
In Sandwich Assays: Similarly, in a sandwich assay for TSH, the high levels of free biotin in the sample occupy the streptavidin binding sites. This blocks the capture of the biotinylated antibody-TSH-detection antibody complex onto the solid phase. Consequently, the signal, which is directly proportional to the TSH concentration, is significantly reduced, leading to a falsely low TSH result. podiatry.comoup.com
The interference from exogenous biotin directly impacts the signal generation and detection systems of the immunoassay, which are designed to quantify the analyte based on the amount of labeled reagent bound to the solid phase.
The following table summarizes the impact of biotin interference on thyroid hormone immunoassays:
| Immunoassay Format | Analyte Example | Mechanism of Interference | Effect on Signal | Reported Result |
| Competitive | Free Thyroxine (fT4), Free Triiodothyronine (fT3) | Exogenous biotin competes with the biotinylated hormone-antibody complex for streptavidin binding sites, reducing the amount of complex captured on the solid phase. | Falsely Decreased | Falsely Increased |
| Non-Competitive (Sandwich) | Thyroid-Stimulating Hormone (TSH) | Exogenous biotin saturates streptavidin binding sites, preventing the capture of the biotinylated antibody-analyte-detection antibody complex. | Falsely Decreased | Falsely Decreased |
A study on the effects of biotin supplementation demonstrated that a daily dose of 10 mg of biotin can cause significant interference in certain thyroid assays. For instance, in one platform, TSH levels were falsely decreased, while free thyroxine (fT4) levels were falsely elevated. nih.gov The degree of interference is dependent on the concentration of biotin in the sample, the specific assay design, and the manufacturer of the immunoassay platform. oup.com
Future Directions and Emerging Research Perspectives in Biotin Hexanamide L Thyroxine Conjugate Studies
Innovations in Conjugate Design for Enhanced Specificity and Functionality
The design and synthesis of biotin-thyroxine conjugates are continuously evolving to enhance their specificity and functionality in research applications. A critical aspect of this is the nature of the linker connecting biotin (B1667282) and L-Thyroxine. The hexanamide (B146200) linker in Biotin-hexanamide-(L-Thyroxine) provides a significant degree of separation between the two moieties, which is crucial for minimizing steric hindrance and allowing each part of the conjugate to interact effectively with its respective binding partner—streptavidin/avidin (B1170675) for biotin and thyroid hormone receptors or antibodies for L-Thyroxine. researchgate.net
Future innovations are likely to focus on optimizing this linker. This includes exploring linkers of varying lengths, flexibilities, and chemical properties to fine-tune the conjugate's performance in specific applications. For instance, longer, more flexible linkers might be advantageous in certain immunoassays, while more rigid linkers could be beneficial for structural studies requiring a defined distance between the biotin and thyroxine components.
Furthermore, the development of cleavable linkers represents a significant area of advancement. These linkers would allow for the controlled release of the L-Thyroxine moiety from the biotin anchor upon a specific stimulus, such as a change in pH, redox potential, or the presence of a particular enzyme. This "smart" release mechanism would enable more precise spatial and temporal studies of thyroxine's effects within cellular or subcellular compartments. Another avenue of innovation lies in creating multifunctional conjugates by attaching other molecules, such as fluorescent dyes or photoaffinity labels, to the biotin-thyroxine scaffold. This would create powerful tools for multimodal imaging and interaction studies.
Exploration of Novel Biological Targets for Biotinylated Thyroid Hormone Analogs
While the primary targets of thyroid hormones are the nuclear thyroid hormone receptors (TRs), which regulate gene expression, emerging research indicates that thyroid hormones and their analogs can interact with a broader range of biological molecules. Biotinylated thyroid hormone analogs like Biotin-hexanamide-(L-Thyroxine) are instrumental in identifying and characterizing these novel targets.
Recent studies have pointed to several non-nuclear targets for thyroid hormones. These include cell surface receptors, ion channels, and various transporters. For example, 3-iodothyronamine (B1242423) (T1AM), a metabolite of thyroid hormone, interacts with G-protein coupled receptors (GPCRs) like the α2A-adrenergic receptor and transient receptor potential melastatin 8 (TRPM8) channels. nih.gov Biotinylated versions of T4 and its metabolites can be used as probes in affinity purification and mass spectrometry-based proteomics to pull down and identify these and other previously unknown interacting proteins.
Furthermore, the protein Reelin, which is crucial for brain development, has been shown to interact with thyroid hormones T3 and T4. mdpi.com The use of Biotin-hexanamide-(L-Thyroxine) in co-immunoprecipitation and pull-down assays can help to validate and further investigate this interaction, potentially uncovering new roles for thyroid hormones in neurodevelopment and neurodegenerative disorders. The development of thyroid hormone analogs with selectivity for different receptor subtypes (TRα and TRβ) has opened up new therapeutic possibilities, and biotinylated versions of these analogs will be critical in dissecting their specific molecular interactions. nih.gov
Integration of Biotin-hexanamide-(L-Thyroxine) in Multi-Omics Research
The era of "omics" has revolutionized our understanding of complex biological systems. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of cellular processes. Biotin-hexanamide-(L-Thyroxine) is poised to become a valuable tool in this integrative research landscape, particularly in the fields of proteomics and metabolomics.
In proteomics, biotinylated thyroxine can be used as a "bait" molecule to capture and identify proteins that interact with thyroid hormones. This technique, known as affinity purification-mass spectrometry (AP-MS), can reveal not only direct binding partners but also larger protein complexes that are assembled in the presence of the hormone. By using Biotin-hexanamide-(L-Thyroxine), researchers can isolate these interacting proteins from cell lysates or even living cells and identify them using high-resolution mass spectrometry. This can provide a comprehensive map of the thyroid hormone interactome. nih.gov
In the field of metabolomics, which studies the complete set of small-molecule metabolites in a biological sample, biotinylated thyroxine can be used to investigate the metabolic consequences of thyroid hormone action. mdpi.commdpi.com For example, by immobilizing Biotin-hexanamide-(L-Thyroxine) on a solid support, it can be used to capture enzymes or other proteins involved in metabolic pathways that are regulated by thyroid hormone. Subsequent analysis of the captured proteins and any associated metabolites can provide insights into how thyroid hormones control metabolism at a molecular level. frontiersin.org The integration of these proteomic and metabolomic data with transcriptomic data can lead to a more complete understanding of thyroid hormone signaling and its role in health and disease.
Computational Modeling and Simulation for Conjugate-Protein Interactions
Computational modeling and molecular simulation are becoming increasingly powerful tools for understanding the interactions between small molecules and proteins at an atomic level. These in silico approaches can provide valuable insights into the binding of Biotin-hexanamide-(L-Thyroxine) to its target proteins, such as thyroid hormone receptors and antibodies.
Molecular docking simulations can be used to predict the most likely binding pose of the conjugate within the active site of a protein. This can help to understand the key amino acid residues involved in the interaction and guide the design of new conjugates with improved binding affinity or specificity. For instance, modeling studies have been used to understand how antithyroid drugs bind to lactoperoxidase, providing a basis for designing more effective therapeutics. mdpi.com Similar approaches can be applied to the interaction of Biotin-hexanamide-(L-Thyroxine) with its targets.
Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of the conjugate-protein complex over time. This can reveal how the flexibility of both the conjugate and the protein influences their interaction and can help to elucidate the mechanism of binding. nih.gov Computer simulations have also been employed to understand how the glycan component of avidin can shield the thyroxine residue in a biotin-T3 conjugate, which has implications for its use in immunoassays. researchgate.net These computational approaches, when used in conjunction with experimental data, can provide a detailed and dynamic picture of how Biotin-hexanamide-(L-Thyroxine) functions at the molecular level.
Development of Advanced Biosensing Platforms for Thyroid Hormone Research
The development of sensitive and specific biosensors for the detection of thyroid hormones is a rapidly advancing field. These biosensors are crucial for both clinical diagnostics and fundamental research. Biotin-hexanamide-(L-Thyroxine) and similar biotinylated analogs are key components in many of these advanced biosensing platforms due to the high affinity and specificity of the biotin-streptavidin interaction, which provides a robust method for immobilizing the thyroxine molecule onto a sensor surface.
Recent advancements have seen the development of various types of biosensors for thyroid hormone detection, including electrochemical, optical, and piezoelectric biosensors. Electrochemical biosensors, for instance, can utilize electrodes modified with a nanocomposite and antibodies to detect free thyroid hormones with high sensitivity. nih.gov In such systems, Biotin-hexanamide-(L-Thyroxine) can be used to create a competitive assay format, where the conjugate competes with free thyroxine in the sample for binding to the immobilized antibodies.
Fluorescence-based biosensors are another promising area. For example, intein-mediated biosensors have been engineered to produce a fluorescent signal upon binding to thyroid hormones, offering a quantitative measurement of hormone concentrations. frontiersin.org Biotinylated thyroxine can be used to calibrate and validate these biosensors. Furthermore, the development of label-free detection methods, such as those based on surface plasmon resonance (SPR), can provide real-time kinetic data on the interaction between thyroxine and its binding partners. nih.gov In these platforms, Biotin-hexanamide-(L-Thyroxine) can be immobilized on the sensor chip to study the binding of various proteins and other molecules. The continued innovation in biosensor technology, coupled with the versatility of biotinylated thyroid hormone analogs, promises to deliver even more powerful tools for thyroid hormone research in the future.
Q & A
Q. What are the primary research applications of Biotin-hexanamide-(L-Thyroxine) in metabolic and hormonal studies?
Biotin-hexanamide-(L-Thyroxine) is used to investigate thyroid hormone regulation and metabolic pathways, particularly interactions between biotin and thyroxine in fatty acid synthesis, gluconeogenesis, and amino acid metabolism. Its dual functionality allows tracking via biotin-streptavidin binding, enabling studies on intracellular uptake and metabolic flux . Methodologically, researchers employ in vitro models (e.g., hepatocyte cultures) to quantify hormone-receptor binding kinetics and in vivo models to assess systemic metabolic effects .
Q. What safety protocols are essential when handling Biotin-hexanamide-(L-Thyroxine) in laboratory settings?
Key precautions include:
- Avoiding inhalation of dust/particulates using fume hoods and N95 masks.
- Using gloves and eye protection to prevent skin/eye contact (flush with water if exposed).
- Storing the compound away from ignition sources and static electricity.
- Disposing of contaminated materials per institutional hazardous waste guidelines .
Q. How is Biotin-hexanamide-(L-Thyroxine) utilized as a biomarker in thyroid hormone transport studies?
The biotin moiety enables conjugation with streptavidin-linked fluorophores or enzymes for imaging and ELISA-based detection. Researchers track intracellular thyroxine transport by incubating cells with the compound, followed by confocal microscopy or flow cytometry. Controls include untreated cells and competition assays with free biotin to validate specificity .
Advanced Research Questions
Q. What experimental design considerations are critical for in vivo studies assessing thyroid hormone activity using Biotin-hexanamide-(L-Thyroxine)?
- Dosage Optimization : Preliminary dose-response studies (e.g., 1·10^-9 to 1·10^-10 M) to determine thresholds for metabolic effects without toxicity .
- Exposure Duration : Time-course analyses (e.g., 48–60 hours) to capture acute vs. chronic hormone effects.
- Model Selection : Use of genetically modified organisms (e.g., DIO enzyme knockouts) to isolate biotin-thyroxine conversion pathways .
Q. How do pharmacokinetic parameters of Biotin-hexanamide-(L-Thyroxine) influence bioequivalence study designs?
Per FDA/EMA guidelines, bioequivalence studies require:
- Narrow acceptance ranges for AUC (90–111%) due to the compound's narrow therapeutic index.
- Large sample sizes (n > 24) to account for inter-individual variability in thyroid hormone metabolism.
- Cross-over designs to control for circadian rhythm effects on hormone clearance .
Q. How can researchers resolve contradictions in metabolic outcomes from Biotin-hexanamide-(L-Thyroxine) studies?
- Variable Control : Standardize diets (e.g., biotin-free) to eliminate confounding nutritional effects.
- Replication : Multi-center trials to validate findings.
- Statistical Adjustments : Use mixed-effects models to account for batch variability in cell-based assays or longitudinal hormone level fluctuations in animal studies .
Q. What methodologies improve conjugation efficiency of Biotin-hexanamide with L-Thyroxine for targeted delivery systems?
- Coupling Chemistry : NHS ester or HATU-mediated amide bond formation under inert (argon) conditions.
- Purity Validation : HPLC (≥95% purity) and HRMS to confirm molecular integrity.
- Functional Testing : Competitive binding assays with streptavidin-coated beads to quantify biotin availability post-conjugation .
Q. Which statistical methods are recommended for longitudinal studies involving Biotin-hexanamide-(L-Thyroxine)?
- Time-Series Analysis : Paired t-tests comparing pre- and post-treatment parameters (e.g., TSH levels) at defined intervals (3/6 months).
- Multivariate Regression : To assess interactions between hormone dosage, metabolic outcomes, and covariates (e.g., age, sex).
- Thresholds : p < 0.001 for significance due to high biological variability in thyroid hormone responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
